3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanamide
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Overview
Description
3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanamide is a complex organic compound characterized by the presence of an amino group, a dichlorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichlorophenylfuran with an appropriate amine under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide
- 3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide
Uniqueness
3-Amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
771522-86-2 |
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Molecular Formula |
C13H12Cl2N2O2 |
Molecular Weight |
299.15 g/mol |
IUPAC Name |
3-amino-3-[5-(2,5-dichlorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C13H12Cl2N2O2/c14-7-1-2-9(15)8(5-7)11-3-4-12(19-11)10(16)6-13(17)18/h1-5,10H,6,16H2,(H2,17,18) |
InChI Key |
PVBGDBVQEVLOJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(CC(=O)N)N)Cl |
Origin of Product |
United States |
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